molecular formula C25H21N3O2 B2996819 4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide CAS No. 1209829-46-8

4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide

Cat. No.: B2996819
CAS No.: 1209829-46-8
M. Wt: 395.462
InChI Key: OEDDUZQJOCPEIY-UHFFFAOYSA-N
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Description

4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a phenoxy group, a phenyl group, and a cyclopenta[c]pyrazole moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and environmentally benign solvents and reagents.

Mechanism of Action

The mechanism of action of 4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-phenoxy-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-25(18-14-16-21(17-15-18)30-20-10-5-2-6-11-20)26-24-22-12-7-13-23(22)27-28(24)19-8-3-1-4-9-19/h1-6,8-11,14-17H,7,12-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDDUZQJOCPEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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